molecular formula C21H19N3O5 B15024828 3-acetyl-5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

3-acetyl-5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

Cat. No.: B15024828
M. Wt: 393.4 g/mol
InChI Key: ZVGQFRXZIGNDHO-UHFFFAOYSA-N
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Description

3-ACETYL-5-(2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ACETYL-5-(2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2-methoxyphenyl isocyanate with an appropriate acetylated precursor, followed by cyclization and further functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and palladium-catalyzed coupling reactions are often employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

3-ACETYL-5-(2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-ACETYL-5-(2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-ACETYL-5-(2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ACETYL-5-(2-METHOXYPHENYL)-1-(4-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE is unique due to its specific combination of functional groups and the pyrrolo[3,4-c]pyrazole core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

3-acetyl-5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione

InChI

InChI=1S/C21H19N3O5/c1-12(25)18-17-19(24(22-18)13-8-10-14(28-2)11-9-13)21(27)23(20(17)26)15-6-4-5-7-16(15)29-3/h4-11,17,19H,1-3H3

InChI Key

ZVGQFRXZIGNDHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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